molecular formula C14H19NO3 B13757703 Ethyl 4-(oxan-4-ylamino)benzoate

Ethyl 4-(oxan-4-ylamino)benzoate

Cat. No.: B13757703
M. Wt: 249.30 g/mol
InChI Key: VREUIGREOOLGOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(oxan-4-ylamino)benzoate is an organic compound that belongs to the class of benzoate esters It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, with an oxan-4-ylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(oxan-4-ylamino)benzoate typically involves the esterification of 4-(oxan-4-ylamino)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

    Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of solid acid catalysts, such as modified clay, can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(oxan-4-ylamino)benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 4-(oxan-4-ylamino)benzoic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under appropriate conditions.

Major Products

    Hydrolysis: 4-(oxan-4-ylamino)benzoic acid and ethanol.

    Reduction: 4-(oxan-4-ylamino)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Ethyl 4-(oxan-4-ylamino)benzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Ethyl 4-(oxan-4-ylamino)benzoate can be compared with other benzoate esters and related compounds:

The uniqueness of this compound lies in its specific substituent, which can confer distinct chemical and biological properties compared to other benzoate esters.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

ethyl 4-(oxan-4-ylamino)benzoate

InChI

InChI=1S/C14H19NO3/c1-2-18-14(16)11-3-5-12(6-4-11)15-13-7-9-17-10-8-13/h3-6,13,15H,2,7-10H2,1H3

InChI Key

VREUIGREOOLGOF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2CCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.